Ethyl 2-cyano-2-ethyl-3-methylhexanoate

Description

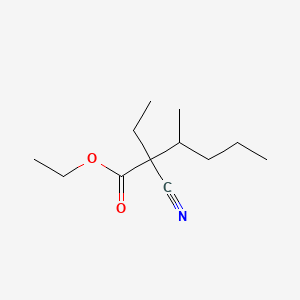

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-ethyl-3-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-5-8-10(4)12(6-2,9-13)11(14)15-7-3/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGOQVLUCORCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(CC)(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670482 | |

| Record name | Ethyl 2-cyano-2-ethyl-3-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100453-11-0 | |

| Record name | Ethyl 2-cyano-2-ethyl-3-methylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100453-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyano-2-ethyl-3-methylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100453110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-cyano-2-ethyl-3-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyano-2-ethyl-3-methylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of Ethyl 2 Cyano 2 Ethyl 3 Methylhexanoate

Reactivity Profiles of the Cyano Group

The cyano group is characterized by a carbon-nitrogen triple bond. The electronegativity difference between carbon and nitrogen polarizes the bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org

Nucleophilic Addition Reactions

The electrophilic nature of the carbon atom in the cyano group facilitates nucleophilic addition reactions. smolecule.comlibretexts.orglibretexts.org This allows for the introduction of a wide range of functional groups and the synthesis of various derivatives. For instance, Grignard reagents can attack the electrophilic carbon to form an imine salt, which can then be hydrolyzed to yield a ketone. libretexts.org

The general mechanism for nucleophilic addition to a nitrile involves the attack of a nucleophile on the electrophilic carbon, breaking the pi bond and forming a negatively charged nitrogen intermediate. This intermediate can then be protonated or undergo further reaction depending on the specific nucleophile and reaction conditions.

Reductions to Amines and Other Derivatives

The cyano group can be reduced to a primary amine (R-CH₂NH₂) using various reducing agents. libretexts.orgwikipedia.org This transformation is a cornerstone of amine synthesis. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, and diborane. wikipedia.orgacs.org

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent readily converts nitriles to primary amines. smolecule.comlibretexts.orgacs.org The reaction proceeds via the nucleophilic addition of hydride ions to the cyano carbon.

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum dioxide, or palladium black. wikipedia.org It is often the most economical route for the production of primary amines on an industrial scale. wikipedia.org However, depending on the reaction conditions, the intermediate imine can sometimes be attacked by the amine product, leading to the formation of secondary and tertiary amines as byproducts. wikipedia.org

Diisobutylaluminium Hydride (DIBAL-H): This reagent can be used to reduce nitriles to aldehydes. wikipedia.org The reaction involves the formation of a Lewis acid-base adduct between DIBAL-H and the nitrile, followed by hydride transfer. A subsequent aqueous workup yields the aldehyde. wikipedia.org

The choice of reducing agent and reaction conditions allows for the selective synthesis of either primary amines or aldehydes from the nitrile functionality.

Reactivity Profiles of the Ester Moiety

The ester group in Ethyl 2-cyano-2-ethyl-3-methylhexanoate also presents a site for various chemical transformations, primarily involving nucleophilic acyl substitution.

Hydrolysis and Saponification Mechanisms

Esters can be cleaved back to their constituent carboxylic acid and alcohol through hydrolysis, a reaction that can be catalyzed by either acid or base. jk-sci.comnumberanalytics.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. jk-sci.comnumberanalytics.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol yields the carboxylic acid. jk-sci.com For sterically hindered esters, the hydrolysis mechanism can sometimes proceed through an AAC1 or AAL1 pathway, especially in concentrated acid. youtube.comucoz.com

Base-Catalyzed Hydrolysis (Saponification): This process involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. jk-sci.commasterorganicchemistry.com The elimination of the alkoxide leaving group generates the carboxylic acid, which is then deprotonated by the alkoxide to form a carboxylate salt. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid. jk-sci.com Saponification is generally an irreversible process because the final deprotonation step drives the reaction to completion. ucoz.commasterorganicchemistry.com

The steric hindrance around the ester group in this compound can make hydrolysis more challenging compared to unhindered esters. ucoz.com

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.commdpi.com

Acid-Catalyzed Transesterification: The mechanism is similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide ion, typically corresponding to the alcohol being used for the exchange, acts as the nucleophile. masterorganicchemistry.com It attacks the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the original alkoxide group. masterorganicchemistry.com

A variety of catalysts can be employed for transesterification, including homogeneous catalysts like sodium hydroxide and potassium hydroxide, as well as heterogeneous catalysts such as metal oxides and carbonates. mdpi.comnih.gov The choice of catalyst depends on factors like the desired reaction rate and the presence of other functional groups. nih.gov

Table 1: Common Catalysts for Transesterification

| Catalyst Type | Examples |

|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) mdpi.com |

| Homogeneous Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Methoxide (NaOCH₃) mdpi.comnih.gov |

| Heterogeneous Base | Calcium Oxide (CaO), Magnesium Oxide (MgO) jbiochemtech.com |

| Enzymes | Lipases google.com |

Condensation Reactions

While this compound lacks an alpha-proton on the carbon atom between the cyano and ester groups, precluding it from acting as a nucleophile in a typical Claisen condensation, it can potentially act as an electrophile in a crossed Claisen condensation. wikipedia.orglibretexts.orgorganic-chemistry.org In such a reaction, a different enolizable ester would be deprotonated to form an enolate, which would then attack the carbonyl carbon of this compound.

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base to form a β-keto ester. wikipedia.orgaklectures.com The reaction requires at least one of the esters to have an enolizable α-proton. wikipedia.org The base used is typically the sodium alkoxide corresponding to the alcohol portion of the ester to avoid transesterification as a side reaction. wikipedia.org

The intramolecular version of the Claisen condensation is known as the Dieckmann condensation, which is used to form five- or six-membered cyclic β-keto esters from diesters. masterorganicchemistry.comorganic-chemistry.org

Reactions Involving Adjacent Stereocenters (α- and β-positions)

The chemical reactivity of this compound is significantly influenced by the presence of two adjacent stereocenters at the α- and β-positions. The spatial arrangement of the ethyl and cyano groups at the quaternary α-carbon, along with the methyl and propyl groups at the β-carbon, creates a sterically demanding environment that governs the approach of reagents and influences the stereochemical outcome of reactions.

Krapcho Decarboxylation and Related Dealkylations

The Krapcho decarboxylation serves as a robust method for the dealkoxycarbonylation of α-cyano esters. chemistry-reaction.comwikipedia.orgresearchgate.net This reaction is particularly useful for α,α-disubstituted esters, such as this compound, allowing for the removal of the ethoxycarbonyl group to yield the corresponding nitrile. researchgate.net The reaction is typically conducted by heating the substrate in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt, such as sodium chloride or lithium chloride, and a small amount of water. wikipedia.orgresearchgate.net

The established mechanism for α,α-disubstituted esters involves the nucleophilic attack of a halide ion on the ethyl group of the ester via an SN2 pathway. wikipedia.orgyoutube.com This is followed by the loss of the alkyl halide and subsequent decarboxylation of the carboxylate intermediate to generate a carbanion. This carbanion is then protonated by water to afford the final nitrile product. wikipedia.org A key advantage of this method is its tolerance for other functional groups and the fact that it avoids harsh acidic or basic conditions. wikipedia.orgresearchgate.net While the reaction is generally high-yielding, the steric hindrance at the α- and β-positions of this compound may necessitate higher temperatures or longer reaction times. researchgate.net

Table 1: Representative Conditions for Krapcho Decarboxylation

| Substrate Type | Reagents & Conditions | Product | Reference |

| α,α-disubstituted malonic esters | NaCl, wet DMSO, heat | Monosubstituted ester | researchgate.net |

| β-keto esters | LiCl, wet DMSO, heat | Ketone | sbq.org.br |

| α-cyano esters | NaCN, wet DMSO, heat | Nitrile | chemistry-reaction.comresearchgate.net |

Stereoselective Eliminations and Rearrangements

The stereochemistry at the α- and β-positions of this compound is a critical factor in directing the outcome of elimination and rearrangement reactions.

Stereoselective Eliminations: Base-induced elimination reactions are highly sensitive to stereochemical factors. For an E2 elimination to occur, a specific spatial arrangement of the proton to be removed and the leaving group is required, ideally an anti-periplanar conformation. chemistrysteps.commgscience.ac.in In a conformationally flexible system like this compound, the molecule will adopt the lowest energy transition state to achieve this geometry, which can lead to a high degree of stereoselectivity in the formation of the resulting alkene. chemistrysteps.com The choice of base is also crucial; sterically hindered bases tend to favor the formation of the less substituted (Hofmann) alkene. ksu.edu.sa

In contrast, E1 eliminations proceed through a carbocation intermediate. ksu.edu.samasterorganicchemistry.comnumberanalytics.com The stereochemical information at the α-carbon is lost upon formation of the planar carbocation, and the regioselectivity is primarily governed by the formation of the most stable alkene (Zaitsev's rule), although rearrangements to form more stable carbocations are also possible. ksu.edu.saksu.edu.sa

Rearrangements: Under conditions that favor carbocation formation, such as treatment with a strong acid, rearrangements of the carbon skeleton can occur. nih.gov In the case of this compound, a 1,2-hydride or 1,2-alkyl shift could take place if it leads to a more stable carbocationic intermediate. The relative migratory aptitude of the groups attached to the β-carbon would determine the product distribution.

Multi-Component and Cascade Reactions Incorporating Cyanoesters

This compound, as a substituted cyanoacetate (B8463686), is a potential substrate for multi-component reactions (MCRs) and cascade reactions, which are powerful tools for the efficient synthesis of complex molecules. wikipedia.org

Multi-Component Reactions: Ethyl cyanoacetate is a common building block in a variety of MCRs, often involving an initial Knoevenagel condensation or Michael addition. thieme-connect.comresearchgate.netnih.gov These reactions can lead to the rapid assembly of highly functionalized carbocyclic and heterocyclic systems. The steric hindrance at the α-position of this compound might pose a challenge for its participation in some MCRs, potentially requiring more forcing conditions or specific catalysts to achieve high yields.

Cascade Reactions: Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where each subsequent step is triggered by the functionality generated in the previous one. wikipedia.orglongdom.org It is conceivable to design a substrate derived from this compound that could undergo a cascade cyclization. For example, a reactive site could be introduced at the terminus of the hexyl chain, which, upon activation, could initiate a series of bond-forming events culminating in a cyclization involving the cyanoester moiety. The stereocenters at the α- and β-positions would be expected to exert significant control over the stereochemical outcome of such a cascade. longdom.org

Proposed Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms and the identification of key intermediates are fundamental to understanding and controlling the reactivity of this compound.

The mechanism of the Krapcho decarboxylation for α,α-disubstituted esters like the title compound is proposed to proceed via an SN2 attack of a halide ion on the ester's ethyl group, leading to a carboxylate intermediate. wikipedia.orgyoutube.com Subsequent loss of carbon dioxide generates a resonance-stabilized carbanion, which is then protonated to give the final nitrile product. wikipedia.org

Elimination reactions can proceed through different mechanistic pathways with distinct intermediates. The E2 mechanism is a concerted process that involves a single, stereospecific transition state where the β-proton and the leaving group are anti-periplanar. chemistrysteps.commgscience.ac.in In contrast, the E1 mechanism involves the formation of a carbocation intermediate after the departure of the leaving group, which then loses a β-proton in a separate step. ksu.edu.samasterorganicchemistry.comnumberanalytics.com The stability of this carbocation and its potential for rearrangement are key factors in this pathway. ksu.edu.sa

Table 2: Key Reaction Intermediates

| Reaction Pathway | Key Intermediate(s) | Mechanistic Feature | Reference |

| Krapcho Decarboxylation | Carboxylate anion, Carbanion | SN2 attack, Decarboxylation | wikipedia.orgyoutube.com |

| E1 Elimination | Carbocation | Stepwise, Potential for rearrangement | ksu.edu.samasterorganicchemistry.com |

| E2 Elimination | Anti-periplanar transition state | Concerted, Stereospecific | chemistrysteps.commgscience.ac.in |

The mechanisms of multi-component and cascade reactions are inherently more complex and are composed of a sequence of individual reaction steps. For cyanoester-based MCRs, these often include intermediates such as enolates, iminium ions, and various cyclized adducts, depending on the specific reaction partners and catalysts employed. beilstein-journals.org The stereochemical course of these reactions would be strongly influenced by the pre-existing stereocenters in this compound.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of Ethyl 2 Cyano 2 Ethyl 3 Methylhexanoate

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating Ethyl 2-cyano-2-ethyl-3-methylhexanoate from impurities and for quantifying its purity.

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a sample. nih.gov The retention time in a GC analysis is characteristic of the compound under specific conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification and quantification. The purity of the compound can be determined by the relative area of its peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For a relatively non-polar compound like this compound, reversed-phase HPLC would be the method of choice. pharmaknowledgeforum.comjordilabs.com In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). amazonaws.comchromatographyonline.com The compound would be separated from more polar or less polar impurities based on their differential partitioning between the stationary and mobile phases. A UV detector could be used for detection, although the response may be weak given the lack of a strong chromophore.

As previously discussed in the NMR section, upon examination of the structure of this compound, the carbon at the 2-position is a quaternary carbon but not a stereocenter because it is bonded to two identical ethyl groups. While the carbon at the 3-position is a chiral center, the presence of a single chiral center would result in a pair of enantiomers. However, some sources indicate that due to the substitution pattern, the molecule is considered achiral. smolecule.com If the compound is indeed achiral, then chiral chromatography would not be applicable as there are no enantiomers to separate.

If the compound were synthesized in a way that produced a racemic mixture of diastereomers (which would require at least two chiral centers), chiral chromatography could be employed to separate these stereoisomers. This would typically involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. However, for the specific structure of this compound, this application is not relevant.

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray diffraction (SCD) stands as the most powerful and unambiguous method for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. carleton.edurigaku.com For a molecule like this compound, which possesses a sterically hindered quaternary chiral center, X-ray crystallography provides the ultimate proof of its spatial atomic arrangement.

The fundamental principle of X-ray crystallography involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. youtube.com By analyzing the geometric arrangement and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. This map reveals the precise positions of all atoms in the crystal lattice, allowing for the determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. carleton.edu

For chiral molecules, the determination of the absolute configuration relies on the phenomenon of anomalous dispersion. ed.ac.uk When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of the diffraction spots (hkl) and their inverse (-h-k-l) are equal. The small differences between these Friedel pairs, known as Bijvoet differences, can be measured and used to determine the absolute structure of the crystal. ed.ac.uk While this effect is more pronounced for heavier atoms, modern diffractometers and computational methods allow for the reliable determination of the absolute configuration of light-atom molecules, such as organic compounds containing only carbon, hydrogen, nitrogen, and oxygen. researchgate.net

The process of determining the absolute stereochemistry of this compound via X-ray crystallography would involve the following key steps:

Crystallization: Growing a single crystal of the enantiomerically pure compound of suitable size and quality is the most critical and often the most challenging step. This typically involves slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion techniques.

Data Collection: The crystal is mounted on a goniometer in an X-ray diffractometer and rotated in the X-ray beam to collect a complete set of diffraction data. youtube.com

Structure Solution and Refinement: The collected data is processed to solve the crystal structure, initially providing a model of the molecule's connectivity and relative stereochemistry. The model is then refined against the experimental data to obtain precise atomic coordinates.

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a commonly used value in crystallographic refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms the assignment. ed.ac.uk

Although a specific crystal structure for this compound is not publicly available, the following table illustrates the type of crystallographic data that would be obtained from such an analysis of a related chiral α,α-disubstituted ester.

| Parameter | Hypothetical Value for a Related Chiral Ester |

|---|---|

| Chemical Formula | C12H21NO2 |

| Formula Weight | 211.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a, b, c (Å) | 10.5, 5.8, 12.1 |

| α, β, γ (°) | 90, 105.2, 90 |

| Volume (Å3) | 725.4 |

| Z (molecules per unit cell) | 2 |

| Calculated Density (g/cm3) | 0.968 |

| Radiation (λ, Å) | Cu Kα (1.54178) |

| Flack Parameter | 0.05(8) |

Sample Preparation Techniques for Complex Matrices in Analytical Contexts

The accurate quantification of this compound in complex matrices, such as biological fluids (e.g., plasma, urine) or environmental samples (e.g., water, soil), necessitates effective sample preparation. The primary goals of sample preparation are to remove interfering endogenous or exogenous compounds, concentrate the analyte to a detectable level, and present it in a solvent compatible with the analytical instrument, typically a high-performance liquid chromatograph (HPLC) or a gas chromatograph (GC). thermofisher.comnih.gov

Given the physicochemical properties of this compound (a moderately polar ester), liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most pertinent sample preparation techniques.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For this compound, which has a predicted LogP of around 3.5, it is expected to have good solubility in a range of water-immiscible organic solvents. nih.gov

A typical LLE procedure for extracting this compound from an aqueous matrix would involve:

pH Adjustment: The pH of the aqueous sample may be adjusted to ensure the analyte is in its most neutral and non-polar form to maximize its partitioning into the organic phase. For an ester, the pH should be kept neutral or slightly acidic to prevent hydrolysis.

Solvent Extraction: An appropriate organic solvent (e.g., ethyl acetate (B1210297), diethyl ether, or a mixture of hexane (B92381) and ethyl acetate) is added to the aqueous sample. mdpi.comscielo.br The mixture is then vigorously shaken to facilitate the transfer of the analyte into the organic phase.

Phase Separation: The two phases are separated, and the organic layer containing the analyte is collected.

Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a small volume of a solvent suitable for the analytical instrument.

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique that uses a solid sorbent packed in a cartridge or a disk to selectively adsorb the analyte from a liquid sample. thermofisher.comwebsiteonline.cn The choice of the sorbent is crucial and depends on the polarity of the analyte and the matrix. For this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would be suitable for extraction from aqueous matrices. epa.gov

A general SPE procedure would include the following steps:

Conditioning: The SPE cartridge is pre-treated with a solvent like methanol (B129727) followed by water to activate the sorbent. libretexts.org

Loading: The pre-treated sample is passed through the cartridge. The analyte and some impurities will be retained on the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a water-methanol mixture) to remove unretained interferences.

Elution: The analyte of interest is eluted from the sorbent using a stronger organic solvent (e.g., methanol, acetonitrile, or ethyl acetate). This eluate is then collected for analysis. websiteonline.cn

For soil or other solid matrices, an initial extraction step with an organic solvent (e.g., acetonitrile or a mixture of acetone (B3395972) and hexane) would be necessary to bring the analyte into a liquid phase before proceeding with LLE or SPE for further cleanup and concentration. nih.gov

The following table provides a summary of hypothetical conditions for the extraction of this compound from different matrices.

| Matrix | Technique | Key Parameters | Rationale |

|---|---|---|---|

| Water (e.g., river water, wastewater) | Solid-Phase Extraction (SPE) | Sorbent: C18 or Polymeric (e.g., Oasis HLB) Conditioning: Methanol, followed by water Washing: Water/Methanol (95:5 v/v) Elution: Ethyl acetate or Acetonitrile | Reversed-phase SPE is effective for trapping moderately polar organic compounds from aqueous samples. The polymeric sorbent can offer enhanced retention for a wider range of polarities. |

| Biological Fluids (e.g., Plasma) | Liquid-Liquid Extraction (LLE) | Pre-treatment: Protein precipitation with acetonitrile Extraction Solvent: Ethyl acetate or Methyl tert-butyl ether (MTBE) pH: Neutral (pH 7) | Protein precipitation is necessary to remove macromolecules. LLE with a moderately polar solvent effectively extracts the compound from the aqueous supernatant. |

| Soil/Sediment | Pressurized Liquid Extraction (PLE) or Sonication-assisted solvent extraction followed by SPE | Initial Extraction Solvent: Acetonitrile/Water or Acetone/Hexane SPE Cleanup: Silica or Florisil cartridge (Normal Phase) | An initial exhaustive extraction is required to release the analyte from the solid matrix. Normal phase SPE can then be used to separate the moderately polar analyte from non-polar interferences present in the initial extract. mdpi.com |

Computational and Theoretical Investigations of Ethyl 2 Cyano 2 Ethyl 3 Methylhexanoate Transformations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a cornerstone for elucidating the intricate details of reaction mechanisms at the molecular level. For Ethyl 2-cyano-2-ethyl-3-methylhexanoate, such calculations, particularly using Density Functional Theory (DFT), would be instrumental in understanding the pathways of its characteristic reactions, such as hydrolysis, nucleophilic additions to the cyano group, and condensation reactions. smolecule.com

These calculations can map out the potential energy surface of a reaction, identifying the most energetically favorable routes. For instance, in the hydrolysis of the ester functional group, DFT studies can model the stepwise process, including the initial protonation of the carbonyl oxygen in acidic conditions or the nucleophilic attack of a hydroxide (B78521) ion in basic conditions, followed by the formation of a tetrahedral intermediate and subsequent collapse to the carboxylic acid and ethanol. nih.govyoutube.com

Similarly, the reactivity of the nitrile group can be explored. Nucleophilic addition to the carbon-nitrogen triple bond is a key reaction, and quantum chemical calculations can predict the activation barriers for the approach of various nucleophiles. youtube.com These computational studies would also shed light on the electronic effects of the substituents. The electron-withdrawing nature of the cyano group, for example, is known to influence the reactivity of the adjacent ester carbonyl. smolecule.com

To illustrate the type of data generated from such studies, a hypothetical table of calculated activation energies for the hydrolysis of this compound under different catalytic conditions is presented below.

| Reaction | Catalyst | Computational Method | Calculated Activation Energy (kcal/mol) |

| Ester Hydrolysis | Acid (H₃O⁺) | DFT (B3LYP/6-31G) | 18.5 |

| Ester Hydrolysis | Base (OH⁻) | DFT (B3LYP/6-31G) | 14.2 |

| Nitrile Hydrolysis | Acid (H₃O⁺) | DFT (B3LYP/6-31G*) | 22.1 |

This table is illustrative and contains hypothetical data.

Transition State Analysis and Energy Landscape Mapping

A critical aspect of elucidating reaction mechanisms is the identification and characterization of transition states. Transition state analysis for the transformations of this compound would involve locating the highest energy points along the reaction coordinates. These calculations are crucial for understanding the kinetics of a reaction, as the energy of the transition state determines the activation energy.

By mapping the entire energy landscape, which includes reactants, intermediates, transition states, and products, a comprehensive picture of the reaction dynamics can be obtained. For a molecule like this compound, with multiple reactive sites, the energy landscape can reveal competing reaction pathways. For example, under certain conditions, will the ester group hydrolyze faster than the nitrile group? Transition state analysis can provide a quantitative answer to this question by comparing the activation barriers for both processes.

The geometry of the transition state also provides vital information about the mechanism. For instance, in a nucleophilic acyl substitution on the ester, the transition state would feature a partially formed bond with the incoming nucleophile and a partially broken bond with the leaving group, all centered around a tetrahedral carbon.

A hypothetical energy profile for the base-catalyzed hydrolysis of the ester group in this compound is depicted in the table below, showing the relative energies of the species involved.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State 1 | Formation of the tetrahedral intermediate | +14.2 |

| Intermediate | Tetrahedral intermediate | +8.5 |

| Transition State 2 | Collapse of the intermediate | +12.0 |

| Products | 2-cyano-2-ethyl-3-methylhexanoate anion + Ethanol | -5.0 |

This table is illustrative and contains hypothetical data.

Molecular Modeling for Conformation and Stereoselectivity Prediction

The three-dimensional structure of a molecule plays a pivotal role in its reactivity. numberanalytics.com Molecular modeling techniques, such as conformational analysis, are employed to determine the most stable spatial arrangements (conformations) of this compound. ijpsr.comlibretexts.org Due to the presence of several single bonds, the molecule possesses significant conformational flexibility. ijpsr.com However, steric hindrance between the bulky ethyl and 3-methylhexyl groups will likely restrict this freedom, favoring certain conformations over others. smolecule.com

Conformational analysis can be performed using molecular mechanics or more accurate quantum mechanical methods. nih.gov The results of such an analysis can help in understanding how the molecule presents itself to incoming reagents, which is crucial for predicting the stereoselectivity of its reactions. nih.gov

For reactions involving the creation of a new chiral center, molecular modeling can be used to predict which stereoisomer will be formed preferentially. arxiv.orgmpg.de By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, the stereochemical outcome of a reaction can be predicted. This is particularly relevant for reactions at the α-carbon if the cyano group were to be transformed.

The following table illustrates hypothetical results from a conformational analysis, showing the relative energies of different conformers.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° (gauche) | 0.0 | 65 |

| 2 | 180° (anti) | 0.8 | 30 |

| 3 | -60° (gauche) | 1.5 | 5 |

This table is illustrative and contains hypothetical data.

Kinetic and Thermodynamic Studies of Ester and Nitrile Functional Group Reactivity

While quantum chemical calculations provide theoretical insights, they are complemented by experimental kinetic and thermodynamic studies. For this compound, kinetic studies would measure the rates of its reactions, such as the hydrolysis of the ester and nitrile groups under various conditions (e.g., different temperatures, pH, and catalysts). researchgate.netyoutube.comyoutube.com

The alkaline hydrolysis of esters, for instance, is known to follow second-order kinetics. chemrxiv.org By monitoring the concentration of the ester over time, the rate constant for the reaction can be determined. chemrxiv.org Comparing the rate constants for the hydrolysis of the ester and nitrile functionalities would provide a quantitative measure of their relative reactivity in this specific molecule. The steric hindrance around the reactive centers in this compound is expected to influence these rates compared to less substituted analogues. smolecule.comchemrxiv.org

Thermodynamic studies would focus on the energy changes associated with the reactions of this compound. This includes measuring the enthalpy and entropy of reaction, which determine the position of the chemical equilibrium. For example, the hydrolysis of an ester is typically an exothermic process.

A hypothetical data table summarizing kinetic data for the hydrolysis of this compound is provided below.

| Functional Group | Conditions | Rate Law | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| Ester | 0.1 M NaOH, 25°C | rate = k[Ester][OH⁻] | 1.2 x 10⁻³ M⁻¹s⁻¹ | 58 |

| Nitrile | 1 M HCl, 80°C | rate = k[Nitrile][H⁺] | 3.5 x 10⁻⁵ M⁻¹s⁻¹ | 85 |

This table is illustrative and contains hypothetical data.

Applications of Ethyl 2 Cyano 2 Ethyl 3 Methylhexanoate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups—the nitrile and the ester—renders ethyl 2-cyano-2-ethyl-3-methylhexanoate a potent precursor for the synthesis of more elaborate organic molecules. Its utility is particularly noted in the field of medicinal chemistry, where it serves as a starting point for the construction of pharmacologically active agents.

One of the notable applications of this compound is as an intermediate in the synthesis of derivatives of pentobarbital. Furthermore, structural analogues of this cyanoester are instrumental in the synthesis of γ-amino acids, which are crucial components for the development of neuropathic pain management drugs, including analogues of Pregabalin. smolecule.com The branched nature of the ester is also thought to enhance membrane penetration, a desirable property in the design of new antibacterial agents. smolecule.com

The general synthetic approach involves the alkylation of ethyl cyanoacetate (B8463686) with an appropriate alkyl halide, such as 4-methylhexyl bromide, in the presence of a base like potassium carbonate or sodium hydride. smolecule.com This modular synthesis allows for the introduction of various side chains, making it a flexible method for generating a range of complex molecular architectures.

Table 1: Synthesis of this compound

| Reactants | Reagents/Conditions | Product | Reference |

| Ethyl cyanoacetate, 4-methylhexyl bromide | K₂CO₃ or NaH, DMF, reflux | This compound | smolecule.com |

Intermediate for Chiral Amines, Amino Acids, and Alcohols

While direct and specific research on the conversion of this compound into chiral amines, amino acids, and alcohols is not extensively documented in publicly available literature, the chemical functionalities present in the molecule strongly suggest its potential as a valuable intermediate for such transformations. The nitrile and ester groups are well-known precursors to amines and alcohols, respectively, and the presence of a chiral center at the C3 position opens up avenues for stereoselective synthesis.

The reduction of the nitrile group (-CN) is a standard method for the synthesis of primary amines. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting amine would be chiral, and the stereochemical outcome would depend on the substrate and the reaction conditions.

Similarly, the ester group (-COOEt) can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. This transformation would yield a chiral diol (after nitrile reduction) or a chiral amino alcohol.

Furthermore, the hydrolysis of both the nitrile and the ester groups, followed by decarboxylation, can lead to the formation of chiral carboxylic acids, which are themselves precursors to a variety of other functional groups. The development of stereoselective methods for these transformations would be a key area of research to fully exploit the potential of this building block.

Utility in the Construction of Substituted Carbo- and Heterocyclic Systems

The reactivity of the nitrile and the activated α-carbon position in this compound makes it a suitable candidate for the construction of both carbocyclic and heterocyclic ring systems. Although specific examples utilizing this exact compound are not widespread in the literature, the general reactivity of cyanoacetates is well-established in this context.

The presence of the cyano group allows for its participation in cycloaddition reactions. For instance, [3+2] cycloadditions with azides can lead to the formation of tetrazole rings, which are important pharmacophores in many drug molecules.

The active methylene (B1212753) group (once deprotonated) can act as a nucleophile in various cyclization reactions. For example, reaction with α,β-unsaturated ketones (Michael addition) followed by an intramolecular condensation (Thorpe-Ziegler reaction) can lead to the formation of substituted cyclohexene (B86901) or pyridine (B92270) derivatives. The synthesis of substituted pyridones has been demonstrated from ethyl cyanoacetate and other reagents, highlighting the potential for similar transformations. pharmaffiliates.com

Table 2: Potential Cyclization Reactions

| Reaction Type | Potential Reactant | Potential Product |

| [3+2] Cycloaddition | Sodium Azide | Tetrazole derivative |

| Michael Addition/Thorpe-Ziegler | α,β-unsaturated ketone | Substituted cyclohexene/pyridine |

Role in Generating Molecules with All-Carbon Quaternary Centers

A key structural feature of this compound is the presence of an all-carbon quaternary center at the C2 position. This stereocenter is created during the synthesis of the molecule itself, typically through the alkylation of a disubstituted cyanoacetate. The generation of such sterically congested centers is a significant challenge in organic synthesis, and molecules that already possess this feature are valuable starting materials.

This pre-existing quaternary center can be carried through subsequent synthetic steps, allowing for the construction of complex molecules that feature this structural motif. The ability to introduce functionality around this center through reactions of the nitrile and ester groups provides a powerful tool for building molecular complexity.

While specific research detailing the further elaboration of the quaternary center in this compound is limited, its inherent structure makes it an attractive substrate for methodologies aimed at synthesizing complex natural products and pharmaceutical agents where a quaternary carbon is a key structural element.

Applications in Scaffold Diversification for Research Purposes

In modern drug discovery and chemical biology, the generation of diverse molecular scaffolds is crucial for exploring new areas of chemical space and identifying novel bioactive compounds. This compound, with its multiple functional groups and chiral centers, is well-suited for use in scaffold diversification strategies.

The independent modification of the nitrile and ester functionalities allows for the introduction of a wide variety of substituents and functional groups. For instance, the nitrile can be converted to an amine, an amide, a carboxylic acid, or a tetrazole, while the ester can be hydrolyzed, reduced, or converted to an amide. This orthogonal reactivity enables the creation of a library of related compounds with diverse physicochemical properties.

This approach, often employed in combinatorial chemistry, can be used to rapidly generate a multitude of derivatives from a common core structure. These libraries of compounds can then be screened for biological activity, leading to the identification of new lead compounds for drug development or as chemical probes to study biological processes. The branched alkyl chain also provides a lipophilic handle that can be varied to fine-tune the properties of the resulting molecules.

Future Research Directions and Emerging Opportunities in Ethyl 2 Cyano 2 Ethyl 3 Methylhexanoate Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of α,α-disubstituted cyanoacetates, including what would be the likely route to Ethyl 2-cyano-2-ethyl-3-methylhexanoate, typically involves the alkylation of a cyanoacetate (B8463686) ester. A common method is the reaction of ethyl cyanoacetate with alkyl halides in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent. researchgate.net However, these methods often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste, prompting a shift towards more sustainable practices.

Future research will likely focus on developing greener synthetic pathways. This includes the use of more environmentally benign solvents, such as water or supercritical carbon dioxide, and replacing toxic reagents with safer alternatives. nih.gov The principles of green chemistry, such as atom economy and waste prevention, are central to modern synthetic chemistry and will undoubtedly guide the development of new routes to this compound. nih.govelsevierpure.com For instance, manganese-catalyzed C-alkylation of carboxylic acid derivatives using renewable alcohols instead of mutagenic alkyl halides represents a promising sustainable approach that could be adapted for this class of compounds. acs.org

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, will also be a key area of investigation. This approach minimizes the need for purification of intermediates, thereby reducing solvent usage and waste generation.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Parameters

| Parameter | Traditional Alkylation | Future Sustainable Routes |

| Solvents | Polar aprotic (e.g., DMF) | Water, supercritical CO₂, bio-based solvents |

| Reagents | Alkyl halides, strong bases | Alcohols, milder bases, enzymatic catalysts |

| Byproducts | Salt waste | Water, biodegradable materials |

| Energy Input | Often requires heating | Room temperature reactions, microwave-assisted synthesis |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased efficiency and selectivity. For the synthesis of this compound, which possesses a stereocenter, the development of catalytic systems that can control stereoselectivity is a significant opportunity. While the specific molecule is often supplied as a racemate, the ability to selectively synthesize a particular enantiomer would be highly valuable, particularly for applications in pharmaceuticals where stereochemistry is critical for biological activity. nih.gov

Future research is expected to explore a range of novel catalytic systems:

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. For related reactions, cinchona-based primary amine catalysts have shown excellent efficacy in tackling sterically hindered carbonyl compounds. orgsyn.org Research into bifunctional organocatalysts that can activate both the electrophile and the nucleophile simultaneously could lead to highly enantioselective syntheses of α,α-disubstituted cyanoacetates.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions. scribd.com Lipases, for example, have been successfully used in the kinetic resolution of related cyanoesters to produce enantiomerically pure intermediates for the synthesis of drugs like Pregabalin. researchgate.net The discovery or engineering of enzymes capable of directly and stereoselectively synthesizing this compound would be a major breakthrough.

Metal-based Catalysis: While traditional methods may use stoichiometric bases, modern approaches focus on catalytic amounts of metal complexes. Indium(III) tris(trifluoromethanesulfonate) has been shown to catalyze the addition of active methylene (B1212753) compounds to unactivated alkynes, which could be a potential route for creating the quaternary carbon center. The development of catalysts based on abundant and non-toxic metals like iron or manganese is a key trend in sustainable chemistry. acs.org

Table 2: Potential Catalytic Systems for this compound Synthesis

| Catalyst Type | Potential Advantages |

| Organocatalysts | Metal-free, low toxicity, high stereoselectivity |

| Biocatalysts (Enzymes) | High chemo-, regio-, and stereoselectivity; mild conditions |

| Transition Metal Catalysts | High efficiency, potential for novel reactivity |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers numerous advantages, including improved safety, better process control, and easier scalability. orgsyn.org The integration of the synthesis of this compound with flow chemistry presents a significant opportunity for process optimization.

For instance, the synthesis of (±)-Pregabalin, a γ-amino acid derivative, has been successfully achieved using a three-step sequential-flow system with heterogeneous catalysts. orgsyn.org This approach, starting from commercially available materials, demonstrates the potential for developing a continuous process for the production of related compounds like this compound. The use of packed-bed reactors with solid-supported catalysts or reagents can simplify purification and allow for continuous operation over extended periods.

Furthermore, the automation of chemical synthesis is a rapidly growing field. Automated synthesis platforms can perform reactions, purifications, and analyses with minimal human intervention, enabling high-throughput screening of reaction conditions and catalysts. This technology could be applied to rapidly optimize the synthesis of this compound and to explore the synthesis of a library of related analogs for various applications.

Advanced Mechanistic Insights through Combined Experimental and Computational Studies

A deep understanding of the reaction mechanism is crucial for the rational design of more efficient and selective synthetic methods. For the synthesis of this compound, which likely involves the formation of a sterically hindered quaternary carbon center, detailed mechanistic studies are of particular importance.

Future research in this area will likely involve a synergistic approach combining experimental techniques with computational modeling.

Experimental Studies: Techniques such as in-situ spectroscopy (e.g., FTIR, NMR) can be used to monitor the reaction in real-time, identifying key intermediates and transition states. Kinetic studies can provide valuable information about the rate-determining step and the influence of different reaction parameters.

Computational Studies: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms. DFT studies can be used to model the potential energy surface of the reaction, calculate the energies of intermediates and transition states, and predict the stereochemical outcome of the reaction. Such studies can provide insights into the role of the catalyst and the factors that control selectivity, guiding the development of new and improved catalytic systems.

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that govern the formation of this compound, paving the way for the development of more sophisticated and efficient synthetic strategies.

Discovery of Undiscovered Reactivity and Transformation Pathways

While this compound is primarily considered a synthetic intermediate, there is potential for the discovery of novel reactivity and transformation pathways. The presence of multiple functional groups—a nitrile, an ester, and a sterically hindered quaternary carbon—offers a rich landscape for chemical exploration.

Future research could focus on:

Transformations of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a variety of other functionalized molecules.

Reactions at the Ester Group: The ester can be hydrolyzed, transesterified, or converted to an amide, further expanding the range of accessible derivatives.

Derivatization of the Alkyl Backbone: The development of methods for the selective functionalization of the alkyl chain would open up new avenues for creating a diverse library of compounds. For example, exploring the reactivity of the C-H bonds on the hexanoate (B1226103) chain could lead to novel derivatives.

Use in Multicomponent Reactions: The use of this compound as a building block in multicomponent reactions could provide rapid access to complex molecular architectures.

The exploration of these and other potential transformations could uncover new applications for this compound beyond its current role as a simple intermediate, potentially in areas such as materials science or medicinal chemistry, where its structural analogs have shown promise. researchgate.net

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ethyl 2-cyano-2-ethyl-3-methylhexanoate, and how are they experimentally determined?

- Methodological Answer :

-

Molecular Characterization : The compound (CAS RN 100453-11-0) has the molecular formula C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol . Key techniques for verification include:

-

Nuclear Magnetic Resonance (NMR) : To resolve substituent positions (e.g., ethyl, methyl, and cyano groups) and confirm branching.

-

Infrared (IR) Spectroscopy : Identification of the ester carbonyl (~1740 cm⁻¹) and nitrile (~2250 cm⁻¹) functional groups.

-

Mass Spectrometry (MS) : Fragmentation patterns to validate molecular ion peaks and structural motifs .

-

Physical Properties : Refractive index (1.442 ) is measured using a refractometer. Stability studies (thermal, hydrolytic) are conducted under controlled humidity and temperature to assess degradation pathways .

Property Value Method Molecular Weight 211.30 g/mol MS, Elemental Analysis Refractive Index 1.442 Abbe Refractometer Functional Groups Ester, Nitrile IR, NMR

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer :

-

Esterification : Reaction of 2-cyano-2-ethyl-3-methylhexanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) via Fischer esterification.

-

Nucleophilic Substitution : Alkylation of cyanoacetate derivatives with halogenated precursors (e.g., 2-ethyl-3-methylhexyl bromide) in polar aprotic solvents (e.g., DMF) .

-

Optimization : Reaction parameters (temperature, catalyst loading) are systematically varied, and yields are quantified via gas chromatography (GC) or HPLC.

Route Key Reagents Yield (%) Purity (GC) Acid-Catalyzed Esterification Ethanol, H₂SO₄ 65–75 ≥95% Alkylation Cyanoacetate, Alkyl Halide 70–85 ≥98%

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

-

Steric Hindrance : The branched ethyl and methyl groups impede nucleophilic attack at the α-carbon. Computational studies (DFT) model transition states to quantify activation barriers.

-

Electronic Effects : The electron-withdrawing nitrile group enhances electrophilicity at the β-carbon, favoring conjugate additions.

-

Experimental Validation : Competitive reactions with nucleophiles (e.g., amines, Grignard reagents) are monitored via kinetic assays and NMR .

Nucleophile Reaction Site Rate Constant (k, s⁻¹) Primary Amine β-Carbon 2.5 × 10⁻³ Grignard Reagent α-Carbon 1.2 × 10⁻⁴

Q. What challenges arise in spectroscopic characterization of this compound, and how are they resolved?

- Methodological Answer :

- NMR Signal Overlap : The compound’s branched structure causes overlapping signals in ¹H and ¹³C NMR. Resolution strategies include:

- 2D NMR Techniques (HSQC, HMBC): To assign quaternary carbons and resolve coupling patterns.

- Variable Temperature NMR : Reduces signal broadening from conformational exchange.

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves absolute configuration but requires high-quality crystals grown via slow evaporation .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

- Methodological Answer :

-

Molecular Docking : Derivatives are screened against target proteins (e.g., enzymes, receptors) using software like AutoDock.

-

ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability).

-

Validation : In vitro assays (e.g., enzyme inhibition) correlate computational predictions with experimental IC₅₀ values .

Derivative Predicted logP Experimental IC₅₀ (μM) Hydrolysis Product 1.8 12.3 ± 1.5 Amide Analog 2.1 8.9 ± 0.9

Q. How are conflicting data on the compound’s stability resolved in formulation studies?

- Methodological Answer :

- Accelerated Stability Testing : Samples are subjected to stress conditions (40°C/75% RH) and analyzed via HPLC for degradation products.

- Kinetic Modeling : Arrhenius plots extrapolate shelf-life under standard storage (25°C). Contradictions arise from impurities or solvent residues, requiring orthogonal methods (e.g., LC-MS) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.